Cas no 1170520-56-5 (1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)

1-(5-Chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea is a synthetic urea derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a chloro-methoxyphenyl moiety with a methyl-substituted oxoindoline group, offering unique reactivity and binding properties. The compound's chloro and methoxy substituents enhance its electronic characteristics, while the oxoindoline core may contribute to biological activity, particularly in kinase inhibition or receptor modulation. Its well-defined molecular architecture allows for precise interactions in target studies. The product is suited for exploratory synthesis, medicinal chemistry, and structure-activity relationship (SAR) investigations, providing a versatile scaffold for further functionalization. High purity and stability under standard conditions ensure reliable performance in experimental applications.
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea structure
1170520-56-5 structure
Product name:1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
CAS No:1170520-56-5
MF:C17H16ClN3O3
Molecular Weight:345.780242919922
CID:5915624
PubChem ID:30375654

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
    • SR-01000923186
    • 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
    • 1170520-56-5
    • 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
    • F5539-0048
    • AKOS024513158
    • SR-01000923186-1
    • インチ: 1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23)
    • InChIKey: FDSAINKMLFMBRS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC(NC1C=CC2=C(C=1)CC(N2C)=O)=O)OC

計算された属性

  • 精确分子量: 345.0880191g/mol
  • 同位素质量: 345.0880191g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 490
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 70.7Ų

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5539-0048-5mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
5mg
$69.0 2023-09-09
Life Chemicals
F5539-0048-4mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
4mg
$66.0 2023-09-09
Life Chemicals
F5539-0048-3mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
3mg
$63.0 2023-09-09
Life Chemicals
F5539-0048-30mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
30mg
$119.0 2023-09-09
Life Chemicals
F5539-0048-75mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
75mg
$208.0 2023-09-09
Life Chemicals
F5539-0048-10mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
10mg
$79.0 2023-09-09
Life Chemicals
F5539-0048-2mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
2mg
$59.0 2023-09-09
Life Chemicals
F5539-0048-10μmol
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5539-0048-20mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
20mg
$99.0 2023-09-09
Life Chemicals
F5539-0048-40mg
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1170520-56-5
40mg
$140.0 2023-09-09

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 関連文献

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 1170520-56-5 and Product Name: 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea

The compound with the CAS number 1170520-56-5 and the product name 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes a chloro-substituted phenyl ring, a methoxy group, and a urea moiety linked to a dihydroindole scaffold. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its biological activity.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of heterocyclic compounds. The indole core in this molecule is particularly noteworthy, as indole derivatives have been extensively studied for their pharmacological properties. Specifically, the 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl moiety introduces a lactam group, which is known to enhance binding affinity to biological targets. This structural feature is particularly relevant in the context of designing small-molecule inhibitors targeting enzymes involved in critical metabolic pathways.

The presence of a chloro-substituted phenyl ring and a methoxy group further modulates the electronic and steric properties of the molecule. These substituents are strategically positioned to interact with specific amino acid residues in protein targets, thereby influencing the compound's binding affinity and selectivity. The urea moiety serves as a key pharmacophore, facilitating hydrogen bonding interactions with polar residues in biological targets. This combination of structural elements makes 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their potential biological activity. Molecular docking studies have been particularly useful in predicting the binding modes of this compound with various protein targets. Preliminary simulations suggest that it may interact effectively with enzymes involved in inflammation and cancer pathways. The lactam group within the indole scaffold is predicted to form critical hydrogen bonds with key residues in these enzymes, potentially leading to inhibitory effects.

Moreover, the synthesis of this compound has been optimized to ensure high yield and purity. The multi-step synthetic route involves careful control of reaction conditions to minimize side products. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the final product. These methodologies provide robust evidence of the compound's identity and purity, which are essential prerequisites for further biological evaluation.

The biological evaluation of 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea has revealed intriguing properties that warrant further exploration. In vitro assays have demonstrated potential inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, preliminary cell-based assays suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. These findings align with the growing interest in indole derivatives as therapeutic agents.

One of the most compelling aspects of this compound is its structural versatility. The presence of multiple functional groups allows for facile derivatization, enabling researchers to fine-tune its pharmacological properties. For instance, modifications to the chloro-substituted phenyl ring or the methoxy group could alter its solubility or metabolic stability. Such flexibility is crucial in developing drug candidates that meet stringent pharmacokinetic requirements.

The role of computational modeling in drug discovery cannot be overstated. By integrating experimental data with computational predictions, researchers can accelerate the identification of lead compounds like 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxyo - 2,3-dihydro - 1H-indol - 5 - yl)urea. Machine learning algorithms have been particularly effective in identifying patterns that correlate structural features with biological activity. These insights have guided synthetic efforts toward optimizing potency and selectivity.

In conclusion, 1-(5-chloro - 2 - methoxyphenyl) - 3 - (1 - methyl - 2 - oxo - 2 , 3 - dihydro - 1 H - indol - 5 - yl)urea represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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